
Yttrium hexafluoroacetylacetonate dihydrate
Overview
Description
Yttrium(III) hexafluoroacetylacetonate dihydrate (chemical formula: C₁₅H₁₀F₁₈O₈Y, molecular weight: 746.09 g/mol) is a coordination complex of yttrium with three hexafluoroacetylacetonate (hfacac) ligands and two water molecules. It appears as a white crystalline powder with a melting point of 128–130°C . The compound is hygroscopic and thermally stable under standard conditions. Its synthesis involves reacting yttrium precursors with hexafluoroacetylacetone under controlled hydration.
Key properties include:
- Hazard Profile: Classified with hazard code Xi (irritant) and safety warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications: Primarily used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for manufacturing thin films in semiconductors and optical coatings .
Scientific Research Applications
Yttrium hexafluoroacetylacetonate dihydrate is widely used in scientific research due to its unique properties:
Catalysis: It serves as a catalyst in organic synthesis and polymerization reactions.
Material Science: The compound is used in the preparation of yttrium-doped materials for electronic and optical applications.
Biomedical Research: It is employed in the development of yttrium-based imaging agents and therapeutic agents.
Nanotechnology: The compound is utilized in the synthesis of nanomaterials for various applications, including energy storage and conversion.
Mechanism of Action
The mechanism by which yttrium hexafluoroacetylacetonate dihydrate exerts its effects depends on its specific application:
Catalysis: The compound acts as a Lewis acid, facilitating the activation of substrates in chemical reactions.
Material Science: It influences the electronic and optical properties of materials by introducing yttrium ions into the crystal lattice.
Biomedical Research: The yttrium ions can interact with biological targets, leading to imaging or therapeutic effects.
Nanotechnology: The compound helps in the controlled growth of nanomaterials by providing a stable yttrium source.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The hexafluoroacetylacetonate (hfacac) ligand forms stable complexes with various metals. Below is a comparative analysis of yttrium hfacac dihydrate with analogous compounds:
Thermal and Chemical Stability
- Yttrium hfacac dihydrate exhibits stability up to its melting point (128–130°C), making it suitable for high-temperature deposition processes .
- Calcium hfacac dihydrate sublimes at 180°C under reduced pressure (0.07 mmHg), ideal for controlled thin-film growth .
- Zinc and cobalt hfacac complexes decompose at lower temperatures, limiting their use in high-temperature applications but favoring low-energy magnetic material synthesis .
Biological Activity
Yttrium hexafluoroacetylacetonate dihydrate (Y(Hfa)₃·2H₂O) is an organometallic compound that has garnered attention in various fields, including materials science and medicinal chemistry. This article focuses on its biological activity, examining its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.
This compound is characterized by its yttrium center coordinated with hexafluoroacetylacetonate ligands. The compound is soluble in organic solvents and has been used as a precursor in the synthesis of yttrium-based materials.
Biological Activity Overview
Research indicates that yttrium compounds can influence biological systems, particularly through their interactions with cellular pathways. Notably, studies have shown that yttrium chloride (YCl₃), a related compound, induces apoptosis in Leydig cells via the Ca²⁺/IP3R1/CaMKII signaling pathway. This pathway's activation leads to increased cytosolic Ca²⁺ levels, promoting cell death mechanisms .
- Calcium Signaling : Yttrium compounds can alter intracellular calcium levels, which is critical for various cellular functions. Increased calcium concentrations can trigger apoptosis through the activation of specific kinases such as CaMKII.
- Apoptosis Induction : The upregulation of pro-apoptotic factors (e.g., caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) have been observed in cells treated with yttrium compounds, leading to cell death .
Case Studies and Experimental Data
A study conducted on rats exposed to YCl₃ demonstrated significant testicular damage characterized by apoptosis in Leydig cells. The results indicated:
- Increased Apoptosis : Treatment with YCl₃ resulted in elevated apoptosis rates as evidenced by TUNEL assays.
- Protein Expression Changes : Immunohistochemical analyses showed increased expression of IP3R1 and CaMKII in treated cells, correlating with elevated cytosolic Ca²⁺ levels .
Parameter | Control Group | YCl₃ Treatment Group |
---|---|---|
Apoptosis Rate (%) | 5% | 30% |
Bcl-2 Expression | High | Low |
Cleaved Caspase-3 Levels | Low | High |
Comparative Studies
Comparative studies involving different yttrium organometallic compounds highlighted variations in biological activity based on ligand structure and coordination environment. For instance, Yttrium(III) acetylacetonate exhibited different cytotoxic profiles compared to Yttrium hexafluoroacetylacetonate, suggesting that ligand modifications can significantly impact biological interactions .
Potential Therapeutic Applications
The biological activity of this compound may extend into therapeutic realms:
- Cancer Therapy : Given its ability to induce apoptosis selectively in certain cell types, there is potential for developing yttrium-based metallodrugs targeting cancer cells.
- Material Science Applications : Its properties as a precursor for yttria-stabilized zirconia make it relevant in biomedical implants and drug delivery systems due to its biocompatibility.
Q & A
Q. Basic: What synthesis methods are recommended for producing high-purity Yttrium hexafluoroacetylacetonate dihydrate, and how is the hydration state controlled?
Methodological Answer:
this compound is typically synthesized via ligand exchange reactions between yttrium salts (e.g., YCl₃) and hexafluoroacetylacetone (Hhfac) in aqueous or alcoholic media. Hydration state control is critical:
- Step 1: Dissolve YCl₃·6H₂O in ethanol and add Hhfac under reflux at 60–80°C for 12–24 hours .
- Step 2: Precipitate the product by cooling, followed by vacuum filtration.
- Step 3: Recrystallize from anhydrous solvents (e.g., THF or acetone) to stabilize the dihydrate form. Excess water or humidity during synthesis can lead to variable hydration states (e.g., monohydrate vs. dihydrate), affecting crystallinity and thermal stability .
Q. Basic: Which characterization techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Compare experimental patterns with reference data (e.g., ICSD or CCDC entries) to confirm crystallinity and phase purity .
- Thermogravimetric Analysis (TGA): Monitor mass loss at 100–200°C to verify dihydrate composition (theoretical ~5.1% mass loss for 2H₂O) and decomposition behavior .
- FTIR Spectroscopy: Identify ν(C=O) and ν(C-F) stretches (~1650 cm⁻¹ and ~1200 cm⁻¹, respectively) to confirm ligand coordination .
- Elemental Analysis (EA): Validate Y:F:O ratios via inductively coupled plasma mass spectrometry (ICP-MS) and combustion analysis .
Q. Advanced: How does this compound function as a precursor in MOCVD processes, and what parameters optimize thin-film deposition?
Methodological Answer:
In metal-organic chemical vapor deposition (MOCVD), the compound’s volatility and thermal stability are key.
- Sublimation Parameters: Sublimate at 100–120°C under 0.1–0.3 mmHg to ensure controlled vapor-phase transport .
- Deposition Conditions: Use carrier gases (e.g., Ar or N₂) at flow rates of 50–100 sccm. Substrate temperatures of 400–600°C promote ligand decomposition and Y₂O₃ film formation .
- Challenges: Incomplete ligand removal at low temperatures can introduce carbon impurities. Mitigate via post-deposition annealing in O₂ at 700°C .
Q. Advanced: What mechanisms govern ligand substitution reactions involving this compound, and how do reaction conditions influence product distribution?
Methodological Answer:
Ligand substitution typically occurs via dissociative pathways:
- Step 1: Solvent or heat weakens Y–O bonds, releasing Hhfac⁻ ligands.
- Step 2: Stronger-field ligands (e.g., bipyridine or cyclopentadienyl) displace Hhfac⁻ in polar aprotic solvents (e.g., DMF or DMSO) .
- Kinetic Control: Low temperatures (<50°C) favor monodentate intermediates.
- Thermodynamic Control: Prolonged reflux (>80°C) stabilizes polydentate complexes.
- Example: Reaction with 2,2’-bipyridine in THF yields [Y(bpy)(hfac)₂]·H₂O, confirmed by single-crystal XRD .
Q. Advanced: How should researchers address discrepancies in reported thermal decomposition data for this compound?
Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 135–240°C vs. 180–220°C ) arise from experimental variables:
- Mitigation Strategies:
Table 1: Thermal Properties of this compound
Property | Value (Conditions) | Source |
---|---|---|
Melting Point | 166–170°C | |
Sublimation Temperature | 100°C (0.2 mmHg) | |
Decomposition Onset | 240°C (dec.) | |
Hydration Mass Loss | 5.1% (2H₂O, 100–200°C) | Calculated |
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38) .
- Ventilation: Handle in a fume hood to avoid inhalation of sublimed ligands.
- Storage: Keep in airtight containers under inert gas (Ar) to prevent hydrolysis .
- Waste Disposal: Neutralize with dilute NaOH before aqueous disposal to degrade fluorinated ligands .
Q. Advanced: How does solvent choice influence the coordination chemistry of this compound in synthesizing coordination polymers?
Methodological Answer:
- Polar Solvents (e.g., H₂O, MeOH): Promote ligand dissociation, enabling framework formation with linkers like 1,4-bis(4-pyridylmethyl)benzene .
- Nonpolar Solvents (e.g., CHCl₃): Stabilize monomeric Y(hfac)₃·2H₂O, limiting polymerization.
- Example: In ethanol, Y(hfac)₃·2H₂O reacts with bpymb to form 2D networks with Y–N bonds (2.35 Å), characterized by PXRD and magnetic susceptibility .
Properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2H2O.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h3*1,12H;2*1H2;/b3*2-1-;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGQQUQRBZKLQE-OHYMPEQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Y] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Y] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F18O8Y | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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